N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[3-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methyl-2-pyrimidinyl)amino]-3-oxoprop-1-en-2-yl]benzamide is a secondary carboxamide.
Scientific Research Applications
Crystallographic Studies
The compound N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide has been utilized in crystallographic studies to understand its structure and bonding properties. For instance, a study by Kumar et al. (2016) on a similar compound explored its crystal structure, revealing that it crystallizes in a monoclinic space group, with detailed unit cell parameters provided. The study emphasized the role of hydrogen bonds in stabilizing the crystal structure (Kumar et al., 2016).
Chemical Synthesis and Reactions
The synthesis of compounds similar to this compound and their reactions are a significant area of research. A study by Topuzyan et al. (2013) focused on the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with various amines, yielding a range of products depending on the solvent and reaction conditions (Topuzyan et al., 2013).
Antimicrobial Applications
Research into the antimicrobial properties of compounds structurally similar to this compound is also prominent. Karanth et al. (2018) synthesized novel Schiff base benzamides and evaluated them for antibacterial and antifungal activity. The study found that some derivatives exhibited potent antimicrobial activity, with specific compounds showing high efficacy against certain pathogens (Karanth et al., 2018).
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H22N6O3/c1-16-12-13-24-23(27-16)25-15-20(28-21(30)18-6-4-3-5-7-18)22(31)29-26-14-17-8-10-19(32-2)11-9-17/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15-,26-14+ |
InChI Key |
WTAPNQLJGXVTTG-PLINDGGFSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)N/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)OC)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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